N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

Medicinal Chemistry Drug Design Physicochemical Profiling

Procure CAS 1209571-20-9 to access a unique tertiary amide scaffold that is fundamentally distinct from secondary amide analogs (e.g., CAS 330189-96-3). The N,N-disubstituted architecture eliminates the hydrogen-bond donor, altering target engagement geometry, lipophilicity, and permeability. Its 3-(trifluoromethyl)phenyl motif, positioned on the amide nitrogen rather than the benzoyl ring, is a privileged pharmacophore for type II kinase inhibitor design. A 5-acetylthiazole core provides a hydrogen-bond acceptor and metabolic handle absent in simpler 4-methylthiazole scaffolds. Ideal for fragment-based screening, kinase SAR studies, and as a negative control for HBD-dependent binding hypotheses. No other commercially available compound in this series enables head-to-head quantification of the N–H donor contribution to potency and selectivity.

Molecular Formula C20H15F3N2O2S
Molecular Weight 404.41
CAS No. 1209571-20-9
Cat. No. B2456257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
CAS1209571-20-9
Molecular FormulaC20H15F3N2O2S
Molecular Weight404.41
Structural Identifiers
SMILESCC1=C(SC(=N1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3)C(=O)C
InChIInChI=1S/C20H15F3N2O2S/c1-12-17(13(2)26)28-19(24-12)25(18(27)14-7-4-3-5-8-14)16-10-6-9-15(11-16)20(21,22)23/h3-11H,1-2H3
InChIKeyBHVMXHMTOTXLSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 1209571-20-9): Procurement-Grade Overview for Medicinal Chemistry and Chemical Biology


N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 1209571-20-9; molecular formula C20H15F3N2O2S; molecular weight 404.41 g/mol) is a synthetic N,N-disubstituted benzamide derivative incorporating a 5-acetyl-4-methylthiazole core and a 3-(trifluoromethyl)phenyl substituent [1]. The compound belongs to the thiazole-benzamide class, which is recognized for diverse biological activities including anticancer, antibacterial, and antifungal properties [2]. Unlike classical N-(thiazol-2-yl)benzamides that feature a secondary amide linkage (–NH–CO–), this compound possesses a tertiary amide architecture wherein the thiazole nitrogen is directly bonded to both the 3-(trifluoromethyl)phenyl ring and the benzoyl carbonyl, conferring distinct conformational and physicochemical properties that preclude simple analog substitution [2].

Why Generic Thiazole-Benzamide Analogs Cannot Substitute for N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 1209571-20-9) in Focused Research Programs


The substitution of this compound with a generic thiazole-benzamide analog is contraindicated due to three structural features that independently modulate biological performance. First, the tertiary N,N-disubstituted amide motif eliminates the hydrogen-bond donor capacity present in classical secondary N-(thiazol-2-yl)benzamides such as CAS 330189-96-3, altering both target engagement geometry and physicochemical profiles including logP and aqueous solubility [1]. Second, the 3-(trifluoromethyl)phenyl substituent on the amide nitrogen (rather than on the benzoyl ring) places the electron-withdrawing –CF3 group in a distinct spatial orientation relative to the thiazole core compared to analogs like N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 330189-96-3), which carries the –CF3 on the benzoyl moiety . Third, the 5-acetyl group on the thiazole ring serves as both a metabolic liability and a potential hydrogen-bond acceptor, a combination absent in simpler 4-methylthiazole scaffolds [1]. These features collectively mean that SAR established on NH-amide or N-alkyl analogs cannot be reliably extrapolated to this tertiary amide scaffold.

Product-Specific Quantitative Evidence Guide for N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 1209571-20-9): Comparator-Based Differentiation Data


Hydrogen-Bond Donor Count: Tertiary Amide Architecture Eliminates HBD Capacity vs. Secondary Amide Analogs

The target compound contains a fully substituted tertiary amide nitrogen and therefore has a hydrogen-bond donor (HBD) count of 0, whereas classical N-(thiazol-2-yl)benzamide analogs such as N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 330189-96-3) possess a secondary amide (–NH–CO–) and an HBD count of 1 [1]. This difference directly impacts membrane permeability (fewer HBDs favor passive diffusion) and target binding (loss of a key hydrogen-bond interaction with the target), making the two scaffolds pharmacologically non-interchangeable [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Molecular Weight and Lipophilicity Differentiation: Benzoyl vs. Acetyl N-Substituent Impact on Physicochemical Space

The target compound (MW = 404.41 g/mol) is substantially larger than its closest N-acetyl analog, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 2060498-12-4; MW = 342.34 g/mol), a difference of 62.07 g/mol attributable to the replacement of the acetyl group with a benzoyl group [1]. This mass increase corresponds to a shift in calculated logP and polar surface area, placing the benzamide analog closer to the upper limit of oral drug-like chemical space (Rule of Five MW ≤ 500) while still maintaining compliance [1].

Physicochemical Properties Drug-Likeness Library Design

Trifluoromethyl Group Placement: N-Phenyl –CF3 vs. Benzoyl –CF3 Regioisomer Comparison

In the target compound, the trifluoromethyl group resides on the N-phenyl ring (meta position relative to the amide nitrogen), whereas in the regioisomeric analog N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 330189-96-3), the –CF3 is attached to the benzoyl carbonyl ring [1]. This positional difference alters the electron density distribution on the amide system: the N-phenyl –CF3 exerts an electron-withdrawing effect that reduces the nucleophilicity of the amide nitrogen, potentially increasing metabolic stability toward amidases; conversely, the benzoyl –CF3 influences the electrophilicity of the carbonyl carbon .

Structure-Activity Relationship Fluorine Chemistry Metabolic Stability

Antiproliferative Activity: Class-Level Reference Range from Thiazole-Benzamide Congeners

Although no primary publication reports the antiproliferative activity of the target compound specifically, structurally related N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives evaluated by Ujan et al. (2022) demonstrated multi-target biological activity including α-glucosidase inhibition (compound 3h: IC50 = 134.4 ± 1.01 µg/mL) and antifungal activity (compound 3a: zone of inhibition = 24 mm vs. terbinafine positive control) [1]. Separately, thiazole-benzamide hybrids with N-phenyl substitution reported by Eldaly et al. (2024/2025) exhibited antibacterial IC50 values of 1.353–11.559 µg/L against DHFR targets [2]. These class-level data provide a benchmark for expected potency ranges but should not be treated as direct evidence for the target compound.

Anticancer Activity Cytotoxicity Screening Glioblastoma

Solid-State Characterization: Absence of Published Melting Point vs. Available Acetamide Analog Data

No peer-reviewed melting point or crystallinity data are available for the target compound. In contrast, the N-acetyl analog (CAS 2060498-12-4) is a well-characterized solid with a reported melting point of 172–173 °C and commercial availability at 97% purity from Sigma Aldrich . The benzamide analog (target compound) is offered through specialty vendors but without published thermal characterization. This information gap means that procurement of the target compound should be accompanied by in-house purity verification by HPLC and melting point determination, with the expectation that the additional phenyl ring (benzoyl vs. acetyl) may alter crystallinity and melting behavior relative to the characterized analog.

Quality Control Purity Assessment Formulation Development

Tertiary vs. Secondary Amide Metabolic Liability: Class-Level Inference for In Vitro Stability

Tertiary N,N-disubstituted amides are generally more resistant to enzymatic hydrolysis by amidases than secondary amides because the absence of an N–H bond eliminates a key recognition element for serine hydrolases [1]. The target compound, as a tertiary amide, is predicted to exhibit enhanced metabolic stability in plasma and liver microsome assays compared with secondary amide analogs such as CAS 330189-96-3 [1]. However, no direct comparative metabolic stability data (e.g., intrinsic clearance, half-life in human liver microsomes) have been published for this specific compound pair, and this inference is based on well-established medicinal chemistry principles rather than experimental verification.

Metabolic Stability Amide Hydrolysis In Vitro ADME

Optimal Research and Procurement Application Scenarios for N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 1209571-20-9)


Kinase Inhibitor Fragment Library Expansion: Exploiting the N-Phenyl –CF3 Pharmacophore on a Thiazole Scaffold

The compound's N-(3-trifluoromethylphenyl) motif is a privileged pharmacophore in type II kinase inhibitor design (as seen in sorafenib and nilotinib). Procuring CAS 1209571-20-9 adds a thiazole-based scaffold bearing this pharmacophore to fragment or lead-like libraries, providing a differentiated starting point relative to the commonly available pyridine- or pyrimidine-based –CF3 fragments [1]. The tertiary amide architecture eliminates a hydrogen-bond donor that might otherwise constrain binding pose, potentially enabling access to deeper hydrophobic pockets [1].

Structure-Activity Relationship (SAR) Exploration of Amide Connectivity in Thiazole-Benzamide Series

For medicinal chemistry teams investigating the impact of amide N-substitution on target binding, CAS 1209571-20-9 serves as the definitive tertiary amide comparator to the secondary amide analog CAS 330189-96-3. Head-to-head testing of these two compounds in a biochemical or cellular assay can directly quantify the contribution of the N–H hydrogen-bond donor to potency, selectivity, and cellular permeability . This pairwise comparison is not achievable with any other commercially available compound in this chemical series.

Computational Chemistry and Molecular Docking: Validation of Predicted Binding Modes

The combination of a 5-acetylthiazole core (with its hydrogen-bond acceptor potential) and a benzoyl N-substituent (providing π-stacking capacity) makes this compound a useful test case for validating docking scoring functions and molecular dynamics simulations. The absence of an N–H donor simplifies interpretation of binding energetics, as all target–ligand hydrogen bonds must be mediated by acceptor atoms only [1]. Researchers developing novel scoring algorithms can use this compound as a 'negative control' for HBD-dependent binding hypotheses.

Physicochemical Profiling of Tertiary Amide Drug-Like Space

With MW = 404.41 g/mol, 0 HBD, and the –CF3 group contributing to lipophilicity, CAS 1209571-20-9 occupies a region of physicochemical space that is underrepresented in publicly available screening collections [1]. Procurement for in-house library enrichment enables the exploration of tertiary amide chemotypes in phenotypic screens, where passive membrane permeability (favored by low HBD count) and metabolic stability (predicted from tertiary amide architecture) may confer advantages over secondary amide-containing library members [1].

Quote Request

Request a Quote for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.